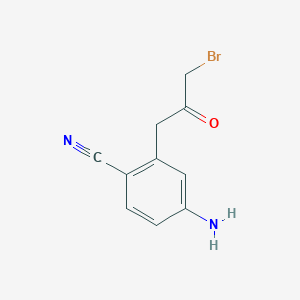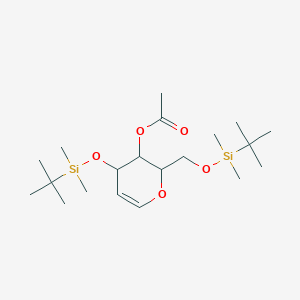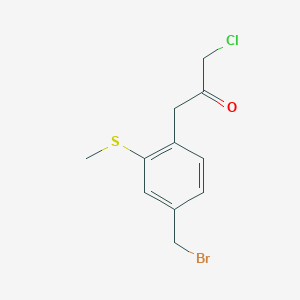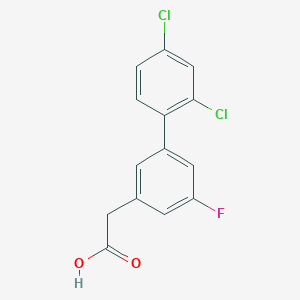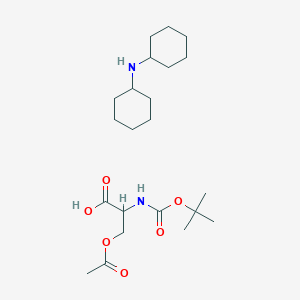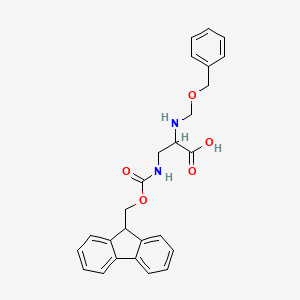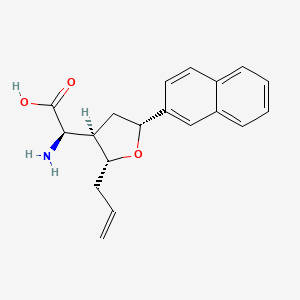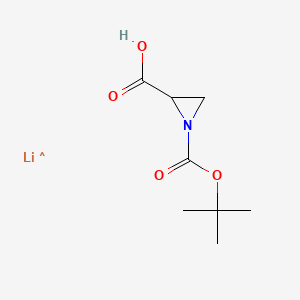
(2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid;lithium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid; lithium salt is a compound of interest in various fields of chemistry and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid; lithium salt typically involves the formation of the aziridine ring followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group and the carboxylic acid functionality. One common method involves the cyclization of an appropriate precursor under basic conditions to form the aziridine ring. The Boc group is then introduced using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The final step involves the formation of the lithium salt by reacting the carboxylic acid with lithium hydroxide or lithium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow processes for the cyclization and Boc protection steps, as well as efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid; lithium salt can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other oxidized derivatives.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: The aziridine ring is highly reactive towards nucleophilic substitution, leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the aziridine ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce primary or secondary amines. Substitution reactions typically result in ring-opened products with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid; lithium salt is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications in drug discovery and development. The aziridine ring is a known pharmacophore, and derivatives of this compound could exhibit biological activity against various targets.
Industry
In industry, (2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid; lithium salt can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it useful in the production of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of (2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid; lithium salt involves its reactivity towards nucleophiles and electrophiles. The aziridine ring can undergo ring-opening reactions, leading to the formation of various products. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in further reactions. The lithium salt form enhances the solubility and stability of the compound, making it easier to handle and use in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring and carboxylic acid functionality but may have different substituents.
tert-Butoxycarbonyl (Boc) protected amines: These compounds have the Boc protecting group but may lack the aziridine ring.
Uniqueness
(2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid; lithium salt is unique due to the combination of the aziridine ring, Boc protecting group, and lithium salt form. This combination provides a balance of reactivity, stability, and solubility, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C8H13LiNO4 |
|---|---|
Molekulargewicht |
194.2 g/mol |
InChI |
InChI=1S/C8H13NO4.Li/c1-8(2,3)13-7(12)9-4-5(9)6(10)11;/h5H,4H2,1-3H3,(H,10,11); |
InChI-Schlüssel |
FPGLVOGUMOOCSO-UHFFFAOYSA-N |
Kanonische SMILES |
[Li].CC(C)(C)OC(=O)N1CC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


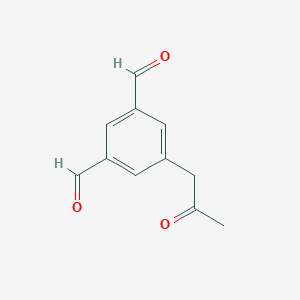
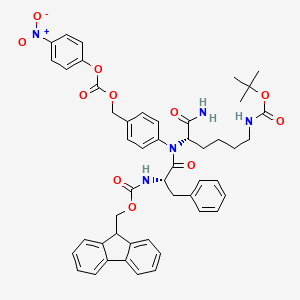
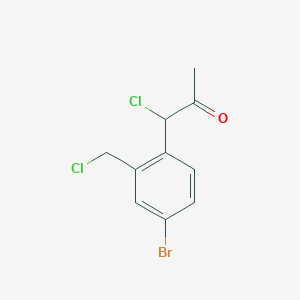

![7-(2-ethylhexyl)-5-[4-[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]thieno[2,3-f][1]benzothiol-8-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B14054575.png)
